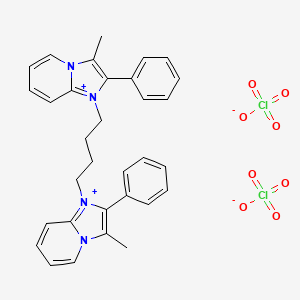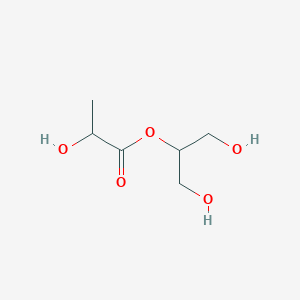
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” is a complex organic compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the hydrochloride salt form may influence its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the tetrahydro-N-(3-methoxyphenyl) group: This can be done through nucleophilic substitution or coupling reactions.
Formation of the monohydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the acetamide group or the pyrrolizine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pyrrolizine derivatives.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities, although specific studies would be needed to confirm these effects.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” would depend on its specific biological target. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizine derivatives: Compounds with similar pyrrolizine cores.
Acetamide derivatives: Compounds with acetamide functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
The uniqueness of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” lies in its specific combination of functional groups and its potential biological activities. Comparing its properties with similar compounds can highlight its distinct chemical and biological characteristics.
Propiedades
Número CAS |
88069-42-5 |
|---|---|
Fórmula molecular |
C16H23ClN2O2 |
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-20-14-6-2-5-13(11-14)17-15(19)12-16-7-3-9-18(16)10-4-8-16;/h2,5-6,11H,3-4,7-10,12H2,1H3,(H,17,19);1H |
Clave InChI |
UKFJOYYZHIHFNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CC23CCCN2CCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


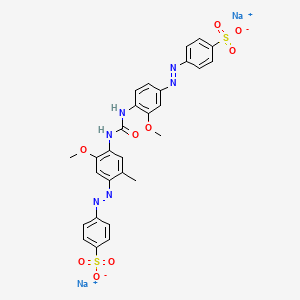
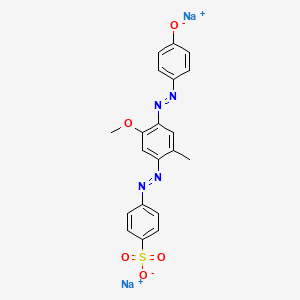
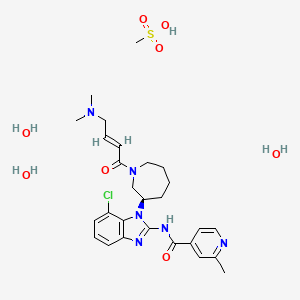



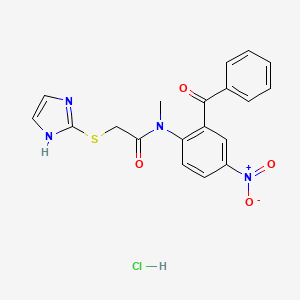


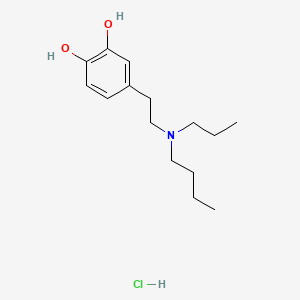

![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
